

# Application Note: Ni(cod)<sub>2</sub> Mediated Photoredox Catalysis

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## Compound of Interest

Compound Name: *Bis(1,5-cyclooctadiene)nickel(0)*

Cat. No.: B8065455

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## Core Directive & Executive Summary

The "Zero-Valent" Advantage in Dual Catalysis While many modern photoredox protocols utilize air-stable Ni(II) precatalysts (e.g., NiCl<sub>2</sub>·glyme) for convenience, **Bis(1,5-cyclooctadiene)nickel(0)**—commonly abbreviated as Ni(cod)<sub>2</sub>—remains the mechanistic gold standard. By introducing nickel in its active oxidation state (Ni<sup>0</sup>), researchers bypass the variable induction periods and "nickel black" precipitation often associated with the in situ photoreduction of Ni(II) salts.

This guide details the rigorous application of Ni(cod)<sub>2</sub> in metallaphotoredox catalysis, focusing on C–N, C–O, and C–C bond formations. It prioritizes mechanistic fidelity and reproducibility, offering protocols that eliminate the ambiguity of precatalyst activation.

## Handling & Stability: The "Yellow Standard"

Ni(cod)<sub>2</sub> is notoriously air- and temperature-sensitive. Its successful use depends entirely on the quality of the starting material.

### A. Quality Control Indicators

- Active: Bright lemon-yellow crystals. Free-flowing.
- Compromised: Dull orange or clumpy texture (surface oxidation).
- Dead: Green or black particulates (formation of Ni(II) oxides or bulk Ni metal).
- Storage: Must be stored at  $-20\text{ }^{\circ}\text{C}$  or lower in a glovebox freezer. Warm to ambient temperature before opening the vial to prevent condensation.

## B. Protocol: The Paraffin Capsule "Benchtop Hack"

For labs requiring high-throughput screening outside a glovebox, the paraffin encapsulation method (developed by the Buchwald and Garg groups) renders  $\text{Ni}(\text{cod})_2$  air-stable for weighing and transfer.

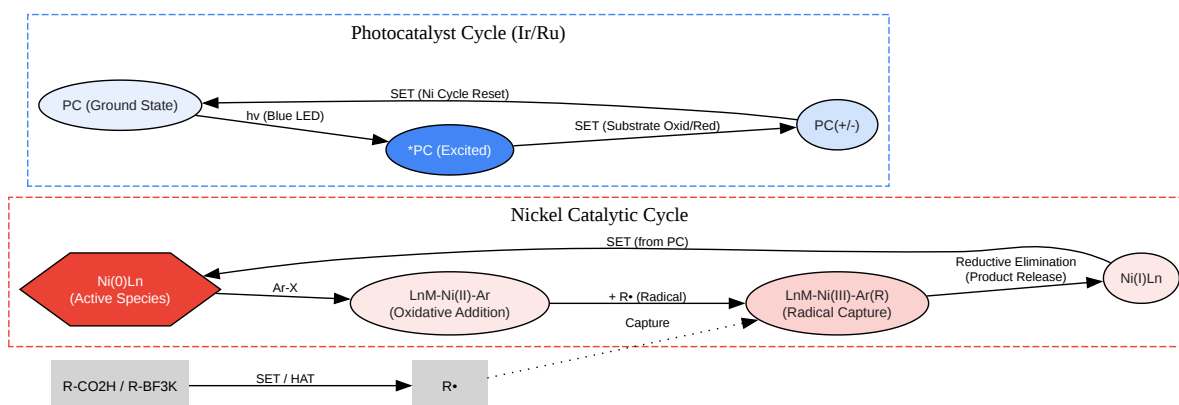
Materials: Paraffin wax (mp  $53\text{--}57\text{ }^{\circ}\text{C}$ ), Brass mold (or 1 mL syringe barrel),  $\text{Ni}(\text{cod})_2$ .

- Molding: Melt paraffin wax and pour into the mold.[1] Allow to solidify partially.
- Drilling: Create a cavity in the wax cylinder using a drill bit or hot rod.
- Charging (Inside Glovebox): Add the specific mass of  $\text{Ni}(\text{cod})_2$  (and ligand if desired) into the cavity.[2]
- Sealing: Melt the top of the cylinder with a heated spatula to seal the capsule.
- Usage: The capsule can now be handled in air. Drop it directly into the reaction vial; the wax dissolves in the solvent (e.g., dioxane, toluene) upon heating or irradiation, releasing the catalyst.

## Mechanistic Principles: The Dual Cycle

In  $\text{Ni}(\text{cod})_2$  mediated photoredox catalysis, the nickel cycle intercepts the photoredox cycle. Unlike Ni(II) precatalysts,  $\text{Ni}(\text{cod})_2$  enters the cycle immediately via ligand exchange and oxidative addition.

## Mechanism Diagram (DOT)



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Caption: Interconnected catalytic cycles. Ni(cod)<sub>2</sub> provides immediate access to the Ni(0) species, bypassing the reduction step required for Ni(II) salts.[3]

## Key Methodologies & Protocols

### Methodology A: C–N Cross-Coupling (Amination)

Significance: Overcomes the high activation energy of C–N reductive elimination using light energy rather than heat. Ni(cod)<sub>2</sub> is preferred here for kinetic profiling or when using electron-rich aryl halides that resist oxidative addition.

Reagents:

- Catalyst: Ni(cod)<sub>2</sub> (5–10 mol%)
- Ligand: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (5–10 mol%)
- Photocatalyst: [Ir(dF(CF<sub>3</sub>)ppy)<sub>2</sub>(dtbbpy)]PF<sub>6</sub> (1 mol%)

- Base: DBU or DABCO (Soluble bases preferred for homogeneity)

#### Step-by-Step Protocol:

- Glovebox Setup: In a nitrogen-filled glovebox, weigh Ni(cod)<sub>2</sub> (2.8 mg, 0.01 mmol) and dtbbpy (2.7 mg, 0.01 mmol) into a 4 mL vial. Add 1.0 mL of anhydrous DMAc (Dimethylacetamide). Stir for 10 mins until the solution turns deep purple (formation of Ni-ligand complex).
- Reaction Assembly: Add the aryl bromide (0.2 mmol), amine (0.3 mmol), photocatalyst (2.2 mg, 2 μmol), and base (DBU, 0.3 mmol) to the vial.
- Sealing: Cap the vial with a PTFE-lined septum cap. Seal with electrical tape.
- Irradiation: Remove from glovebox. Place in a photoreactor (Blue LED, ~450 nm) with fan cooling to maintain T < 35 °C. Irradiate for 12–24 hours.
- Workup: Dilute with ethyl acetate, wash with water (x3) to remove DMAc, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.

## Methodology B: Decarboxylative C(sp<sup>3</sup>)-C(sp<sup>2</sup>) Coupling

Significance: The "MacMillan/Doyle" manifold. Converts abundant carboxylic acids (amino acids, oxy-acids) into alkyl fragments that couple with aryl halides.

#### Reagents:

- Catalyst: Ni(cod)<sub>2</sub> (10 mol%)[2]
- Ligand: dtbbpy (10 mol%)
- Photocatalyst: [Ir(dF(CF<sub>3</sub>)ppy)<sub>2</sub>(dtbbpy)]PF<sub>6</sub> (1 mol%)
- Base: Cs<sub>2</sub>CO<sub>3</sub> (3.0 equiv) – Note: Heterogeneous base requires vigorous stirring.
- Solvent: DMF or DMSO (degassed).

#### Step-by-Step Protocol:

- **Pre-complexation (Critical):** In the glovebox, mix Ni(cod)<sub>2</sub> and dtbbpy in 0.5 mL DMF for 15 mins. A color change to dark purple confirms active catalyst formation. Do not add Ni(cod)<sub>2</sub> directly to the solid base without ligand, as it may decompose.
- **Component Addition:** Add the carboxylic acid substrate (0.3 mmol), aryl halide (0.2 mmol), photocatalyst, and finely ground Cs<sub>2</sub>CO<sub>3</sub>.
- **Solvent Adjustment:** Add remaining DMF to reach 0.05 M – 0.1 M concentration.
- **Irradiation:** Seal and irradiate (34 W Blue LED) for 24–48 hours. Vigorous stirring is essential to keep the base suspended.
- **Purification:** Filter through a celite plug to remove base salts before standard aqueous workup.

## Methodology C: C–O Etherification

**Significance:** C–O reductive elimination from Ni(II) is thermodynamically difficult. The photoredox cycle oxidizes Ni(II) to a high-valent Ni(III) species, which eliminates the ether product rapidly.

**Protocol Adjustment:**

- **Ligand:** Use dMwbp (4,4'-dimethoxy-2,2'-bipyridine) or dtbbpy. Electron-rich ligands facilitate the oxidation to Ni(III).
- **Alcohol:** Used in excess (3–5 equiv) or as the co-solvent if liquid.
- **Quinuclidine:** Often added (10–20 mol%) as a HAT (Hydrogen Atom Transfer) co-catalyst if the mechanism involves alcohol activation via radical pathways.

## Data Summary & Troubleshooting

### Comparative Performance: Ni(cod)<sub>2</sub> vs. Ni(II) Salts

Feature	Ni(cod) <sub>2</sub>	NiCl <sub>2</sub> [4]-glyme / NiBr <sub>2</sub>
Induction Period	None (Immediate activity)	15–60 mins (Requires photoreduction)
Active Species	100% Ni(0) available	Varies (depends on reduction efficiency)
Air Stability	Poor (Requires Glovebox)	Excellent (Benchtop weighable)
Reproducibility	High (if handled correctly)	Moderate (Sensitive to reductant quality)
Cost	High (\$)	Low (\$)

## Troubleshooting Guide

Observation	Diagnosis	Corrective Action
Reaction stays clear/pale	Ligand exchange failed.	Premix Ni(cod) <sub>2</sub> and ligand in solvent for 20 mins before adding other reagents.
Black precipitate forms	"Nickel Black" (bulk metal).	Reduce light intensity; increase ligand loading; ensure efficient stirring.
No conversion (SM recovery)	O <sub>2</sub> poisoning (Quenching).	Check septum integrity; ensure solvents are thoroughly degassed (freeze-pump-thaw).
Low Yield (Decarboxylative)	Base insolubility.	Use finely ground Cs <sub>2</sub> CO <sub>3</sub> ; switch to soluble organic base (TMG or TBD) if compatible.

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